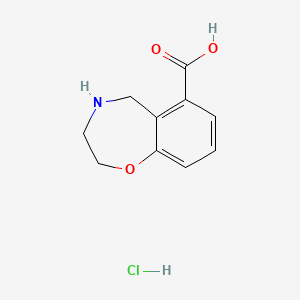

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride is a chemical compound with a molecular weight of 229.66 . Its IUPAC name is 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-11-4-5-14-9;/h1-3,11H,4-6H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.66 . The InChI code provides additional information about its chemical structure .Applications De Recherche Scientifique

Hydrogen-Bonded Assembly in Benzazepine Derivatives

Research on benzazepine derivatives such as (2R*,4S*)-Methyl 2,3,4,5-tetrahydro-1,4-epoxy-1H-benz[b]azepine-2-carboxylate and its reduction and hydrolysis products has revealed their ability to form hydrogen-bonded assemblies in various dimensions. These assemblies range from zero-dimensional to three-dimensional structures, influenced by hydrogen bonds and hydrolytic transformations. This property could be significant for developing materials with tailored molecular architectures (Guerrero et al., 2014).

Reactivity and Synthetic Applications

The synthesis and reactivity of tetracyclic 1,5-benzoxazepines have been studied, highlighting methods to produce these compounds and their derivatives. Such studies provide insights into synthetic pathways that could be adapted for the synthesis of related compounds like 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride. These pathways could be crucial for generating novel compounds with potential applications in drug development and materials science (Sekhar et al., 2001).

Dopaminergic Activity

Studies on substituted benzazepines have indicated their potential as agonists of dopamine receptors, suggesting applications in neurological research and treatment. The synthesis and evaluation of dopaminergic activity in benzazepine derivatives underscore the importance of structural modification in modulating biological activity, which could inform the development of therapeutic agents (Pfeiffer et al., 1982).

Novel Tetrahydro-Benzazepine Derivatives

Research on tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and their derivatives has demonstrated a concise and efficient approach to accessing these compounds. This work highlights the potential of benzazepine derivatives in various applications, including medicinal chemistry and materials science, due to their versatile structures and reactivity (Guerrero et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as tetrahydrobenzo[b]azepines, are used in the treatment of cardiovascular diseases .

Mode of Action

It is known that similar compounds interact with their targets to induce therapeutic effects .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to their therapeutic effects .

Result of Action

Similar compounds are known to have therapeutic effects in the treatment of various diseases .

Action Environment

Similar compounds are known to be influenced by various environmental factors .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-11-4-5-14-9;/h1-3,11H,4-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJAHDXNOHTAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937460.png)

![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)

![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2937476.png)